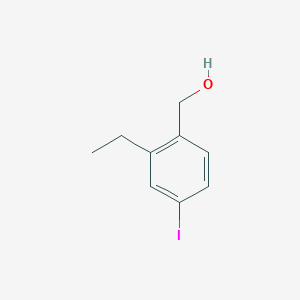

(2-Ethyl-4-iodophenyl)methanol

Beschreibung

(2-Ethyl-4-iodophenyl)methanol is a substituted benzyl alcohol derivative featuring an ethyl group at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl (-CH$_2$OH) group attached to the benzene ring. This compound’s structural uniqueness arises from the combination of a bulky iodinated aromatic system and a methanol functional group, which influences its physicochemical and reactive properties. This article provides a detailed comparison of (2-Ethyl-4-iodophenyl)methanol with structurally analogous phenyl alcohols, focusing on molecular, physicochemical, and functional differences.

Eigenschaften

Molekularformel |

C9H11IO |

|---|---|

Molekulargewicht |

262.09 g/mol |

IUPAC-Name |

(2-ethyl-4-iodophenyl)methanol |

InChI |

InChI=1S/C9H11IO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 |

InChI-Schlüssel |

PTZAYMKUXBOHND-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=CC(=C1)I)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-iodophenyl)methanol can be achieved through several methods. One common approach involves the iodination of 2-ethylbenzyl alcohol using iodine and a suitable oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where an aryl iodide is coupled with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of (2-Ethyl-4-iodophenyl)methanol typically involves large-scale iodination reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethyl-4-iodophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding ethylphenylmethanol.

Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products

Oxidation: Formation of 2-ethyl-4-iodobenzaldehyde or 2-ethyl-4-iodobenzoic acid.

Reduction: Formation of 2-ethylbenzyl alcohol.

Substitution: Formation of 2-ethyl-4-aminophenylmethanol or 2-ethyl-4-thiolphenylmethanol.

Wissenschaftliche Forschungsanwendungen

(2-Ethyl-4-iodophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Ethyl-4-iodophenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The iodine atom in (2-Ethyl-4-iodophenyl)methanol and 1-(4-Chloro-2-iodophenyl)ethanol contributes significantly to their high molecular weights compared to 2-(4-Methoxyphenyl)ethanol.

- Ethyl vs. Methoxy/Chloro : The ethyl group in the target compound enhances lipophilicity, whereas methoxy (electron-donating) and chloro (electron-withdrawing) groups in analogs alter electronic and solubility profiles.

Physicochemical Properties

Solubility and Polarity

- (2-Ethyl-4-iodophenyl)methanol: Predicted low water solubility due to iodine (hydrophobic) and ethyl (lipophilic) groups. The methanol group may slightly improve polarity compared to ethanol analogs.

- 1-(4-Chloro-2-iodophenyl)ethanol: Chloro and iodine substituents reduce polarity, but the ethanol group offers moderate solubility in polar solvents.

- 2-(4-Methoxyphenyl)ethanol: Methoxy group increases polarity and water solubility compared to halogenated analogs.

Boiling Points and Stability

- Iodine Impact: Halogenation generally increases boiling points. The target compound’s boiling point is expected to exceed 200°C, similar to 1-(4-Chloro-2-iodophenyl)ethanol (reported stability up to 250°C).

- Ethanol vs. Methanol: Ethanol derivatives (e.g., 2-(4-Methoxyphenyl)ethanol) have higher boiling points than methanol analogs due to increased molecular weight and hydrogen bonding.

Reactivity and Stability Profiles

Functional Group Reactivity

- Methanol Group: The -CH$_2$OH group in the target compound is more susceptible to oxidation than ethanol groups, forming aldehydes or carboxylic acids.

- Iodine Substituent: The C-I bond in (2-Ethyl-4-iodophenyl)methanol enables participation in Ullmann or Suzuki-Miyaura cross-coupling reactions, similar to 1-(4-Chloro-2-iodophenyl)ethanol.

Electronic Effects

- Ethyl Group : Electron-donating ethyl substituent activates the benzene ring toward electrophilic substitution at the 2- and 4-positions.

- Methoxy vs. Chloro: Methoxy groups (in 2-(4-Methoxyphenyl)ethanol) strongly activate the ring, while chloro groups (in 1-(4-Chloro-2-iodophenyl)ethanol) deactivate it.

Biologische Aktivität

(2-Ethyl-4-iodophenyl)methanol is a compound with significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H11IO |

| Molecular Weight | 262.09 g/mol |

| IUPAC Name | (2-ethyl-4-iodophenyl)methanol |

| InChI | InChI=1S/C9H11IO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 |

| InChI Key | PTZAYMKUXBOHND-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC(=C1)I)CO |

The biological activity of (2-Ethyl-4-iodophenyl)methanol is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its reactivity.

- Halogen Bonding: The iodine atom can participate in halogen bonding, which can influence the compound's interaction with proteins and enzymes.

These interactions suggest that the compound may modulate enzymatic activities or alter cellular pathways, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that (2-Ethyl-4-iodophenyl)methanol has potential antimicrobial and anticancer properties. Specific studies have explored its effects on various cell lines and its mechanism of action against specific targets.

Antimicrobial Activity

In vitro studies have demonstrated that (2-Ethyl-4-iodophenyl)methanol exhibits significant antimicrobial activity against a range of pathogens. The compound's efficacy varies based on concentration and the type of microorganism tested.

Anticancer Properties

Recent investigations into the anticancer potential of (2-Ethyl-4-iodophenyl)methanol have shown promising results. It has been evaluated in various cancer cell lines, where it demonstrated the ability to inhibit cell proliferation and induce apoptosis. The mechanisms underlying these effects are believed to involve the modulation of signaling pathways related to cell survival and death .

Case Studies

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method: Disk diffusion method was employed to assess the inhibitory effect.

- Results: The compound showed significant inhibition zones compared to control groups.

-

Anticancer Activity Assessment:

- Objective: To investigate the cytotoxic effects on breast cancer cell lines.

- Method: MTT assay was used to determine cell viability post-treatment with varying concentrations of (2-Ethyl-4-iodophenyl)methanol.

- Results: A dose-dependent decrease in cell viability was observed, indicating potent anticancer activity.

Research Applications

The compound is not only valuable for its biological activities but also serves as an important intermediate in organic synthesis. It is utilized in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.